

Sardomozide dihydrochloride SAMDC inhibitor selectivity validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sardomozide dihydrochloride

CAS No.: 138794-73-7

Cat. No.: S548218

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Basic Profile of Sardomozide Dihydrochloride

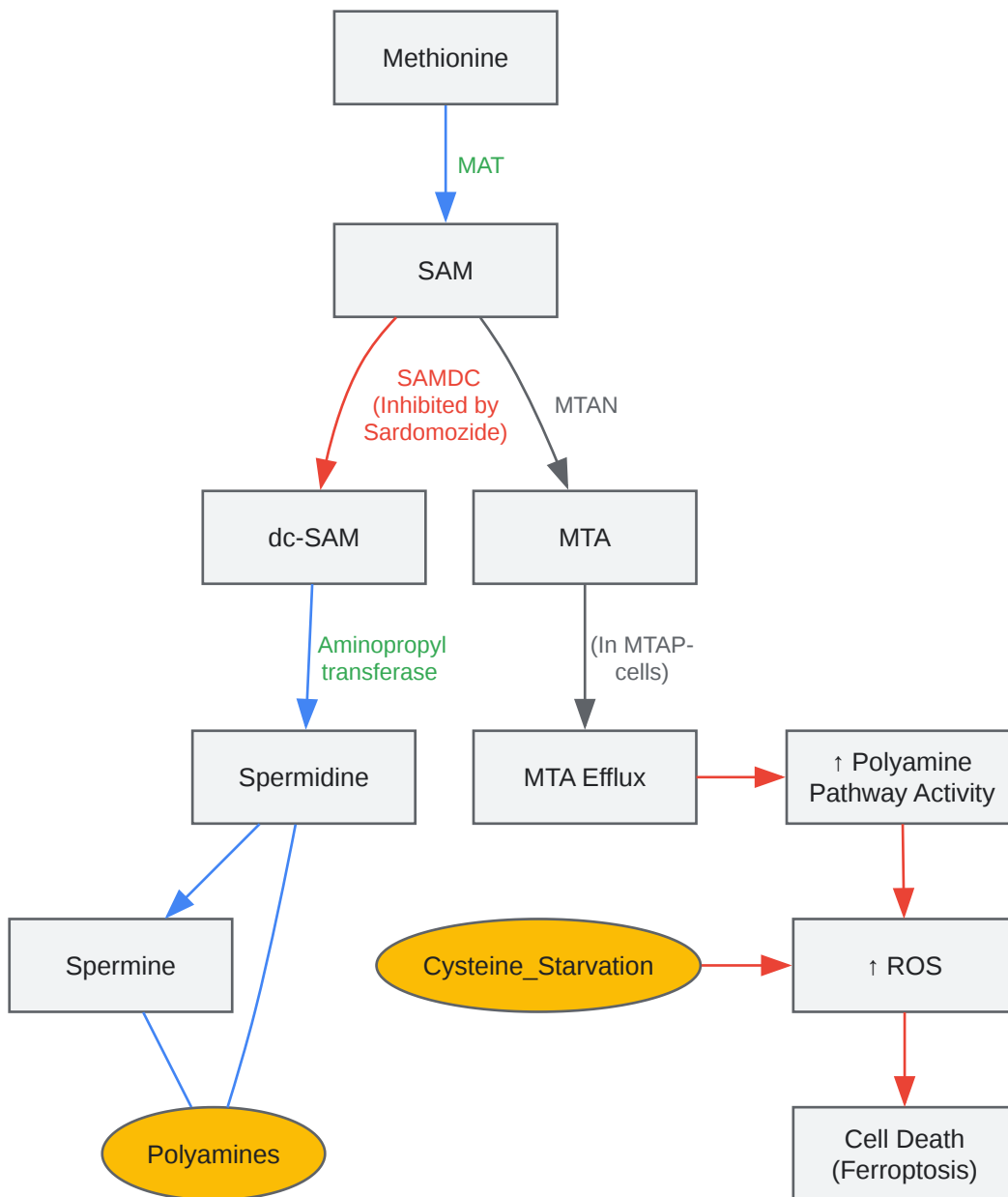
The following table consolidates the key chemical and biological data for **Sardomozide dihydrochloride** from the search results:

Property	Description
Synonyms	CGP 48664A, CGP48664 dihydrochloride [1] [2] [3]
CAS Number	138794-73-7 [2] [3] [4] (Other CAS: 149400-88-4 for parent compound [1])
Molecular Formula	C ₁₁ H ₁₆ Cl ₂ N ₆ [2] [4]
Molecular Weight	303.19 g/mol [1] [2] [3]
Target & Activity	Potent S-Adenosylmethionine Decarboxylase (SAMDC) inhibitor [1] [2] [3]
Reported IC ₅₀	5 nM (against SAMDC) [1] [2] [3]

Property	Description
Additional Reported Activity	Potent inhibitor of polyamine oxidase [3]
Reported Biological Effects	Broad-spectrum antiproliferative and antitumor activity [3]
Purity	98% [1] to 99.76% [3] (varies by supplier)
Solubility	Soluble in water and DMSO [1] [2] [3]

Scientific Context and Research Applications

To help you understand the research context of this compound, the following diagram illustrates the metabolic pathway it targets and its subsequent effects.



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The pathway shows that **Sardomozide dihydrochloride** exerts its effects by inhibiting S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in the synthesis of polyamines (spermidine and spermine) [1] [2] [3]. This pathway is particularly relevant in cancer research, as **high polyamine pathway activity is a metabolic liability for cancer cells**. Research indicates that when this pathway is upregulated (e.g., in cells with MTAP gene deletion) and combined with stressors like cysteine starvation, it can lead to elevated reactive oxygen species (ROS) and trigger cell death (ferroptosis) [5]. Therefore, SAMDC

inhibitors like Sardomozide are investigated for their **broad-spectrum antiproliferative and antitumor activity** [3].

Limitations of Available Data and Next Steps

As the search results could not provide a direct comparison with other inhibitors, creating a full "Comparison Guide" is not currently possible. The critical missing information includes:

- **Head-to-head IC₅₀ values** for other SAMDC inhibitors.
- **Specificity profiles** against related enzymes (besides the noted polyamine oxidase activity).
- **Experimental data** on efficacy in different cell lines or animal models compared to alternatives.

To build the comprehensive guide you require, I suggest you:

- **Search specialized scientific databases** like PubMed or Google Scholar for research articles that use **Sardomozide dihydrochloride** (CGP 48664A) and mention other inhibitors (e.g., MIToguanilate, SAM486A) in their studies.
- **Review comparative studies** by looking for articles with titles like "Comparative study of SAMDC inhibitors" or "Role of polyamine inhibitors in cancer therapy".
- **Consult pharmacological databases** such as BindingDB for side-by-side binding affinity and inhibitory data for various compounds against the SAMDC target.

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References

1. | Sardomozide | Axon Medchem dihydrochloride SAMDC inhibitor [axonmedchem.com]
2. Sardomozide dihydrochloride (Synonyms: CGP 48664A) [medchemexpress.com]
3. Sardomozide dihydrochloride | Mechanism | Concentration [selleckchem.com]
4. | CAS#:138794-73-7 | Chemsrvc Sardomozide dihydrochloride [chemsrc.com]
5. Polyamine pathway activity promotes cysteine essentiality in ... [pmc.ncbi.nlm.nih.gov]

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